molecular formula C17H15F3N2O2S B2862512 (E)-3-(thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035001-07-9

(E)-3-(thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2862512
CAS No.: 2035001-07-9
M. Wt: 368.37
InChI Key: YSQXITCPKLHXGL-ONEGZZNKSA-N
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Description

(E)-3-(thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by a chalcone-like core structure where a prop-2-en-1-one chain links a thiophene ring to a complex pyrrolidine-bearing group. This specific molecular architecture, featuring the (E)-configured α,β-unsaturated ketone, is of significant interest in medicinal chemistry research. The thiophene moiety is a common heterocyclic scaffold in the design of pharmacologically active compounds, while the 4-(trifluoromethyl)pyridine group is known to enhance metabolic stability and modulate electronic properties, potentially influencing target binding affinity . The primary research applications of this compound are derived from its structural motifs. Its chalcone-based core suggests potential as a versatile intermediate for synthesizing more complex heterocyclic compounds, such as pyrazolines and pyrimidines, which are often explored for their biological activities . Researchers are investigating its potential utility in several areas, including as a building block for developing novel anticancer agents, given that structurally related (hetero)aryl-substituted compounds have demonstrated promising in vitro anti-proliferative effects against various cancer cell lines . Furthermore, the presence of the trifluoromethyl group and heteroaromatic systems makes it a candidate for use in material science, particularly in the development of organic semiconductors and non-linear optical materials. This product is provided for research purposes as a high-purity compound. It is intended for use in laboratory investigations only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)12-5-7-21-15(10-12)24-13-6-8-22(11-13)16(23)4-3-14-2-1-9-25-14/h1-5,7,9-10,13H,6,8,11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQXITCPKLHXGL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enone Derivatives with Pyridine and Thiophene Moieties

(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one
  • Structure: Similar enone backbone but substitutes the pyrrolidinyl group with a pyridin-3-yl group and incorporates a diphenylamino-functionalized thiophene.
  • Key Features: Planar enone unit (C17–C19/O1) with a 8.2° torsion angle between the enone and pyridine ring. Enhanced charge transport due to sulfur’s polarizability and extended conjugation.
  • Synthesis: Base-catalyzed condensation of 3-acetylpyridine and 5-(diphenylamino)thiophene-2-carbaldehyde in methanol.
  • Applications: Potential in organic electronics due to charge-transfer properties.
Compound Substituents (R₁, R₂) Molecular Weight Key Functional Groups Synthesis Method
Target Compound R₁ = Thiophen-2-yl; R₂ = Pyrrolidinyl-CF₃-pyridine ~400 g/mol Enone, CF₃, thiophene, pyridine Not specified in evidence
Compound from R₁ = 5-(Diphenylamino)thiophen-2-yl; R₂ = Pyridin-3-yl ~417 g/mol Enone, diphenylamino, pyridine Base-catalyzed condensation

Pyrrolidinyl-Linked Enones

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one
  • Structure: Shares the enone-pyrrolidinyl framework but replaces the CF₃-pyridine with benzoyl and phenyl groups.
  • No electron-withdrawing groups, leading to weaker dipole interactions compared to the target compound.
  • Synthesis : Method undisclosed in evidence but likely involves cyclization or coupling reactions.

Pyridine-Containing Enones

(2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
  • Structure: Simplifies the target compound by omitting the thiophene and pyrrolidinyl-CF₃-pyridine groups, retaining only the enone and pyridine.
  • Key Features: Planar enone unit (mean C–C bond length = 0.002 Å) with high crystallinity (R factor = 0.041). Methylphenyl group contributes lipophilicity but lacks the electronic modulation of CF₃.
  • Applications : Structural studies suggest utility as a model for X-ray crystallography.

Thiophene-Containing Analogues

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Replaces the enone with a propanol chain and adds a methylamino group.
  • Key Features :
    • Hydroxyl and amine groups enable hydrogen bonding, contrasting with the target compound’s ketone and ether linkages.
    • Reduced conjugation limits electronic applications but may improve solubility.

Structural and Electronic Trends

  • Conjugation and Planarity: The target compound’s E-enone configuration and pyrrolidinyl-CF₃-pyridine group create a rigid, planar structure, ideal for charge transport or protein binding. In contrast, compounds with bulky substituents (e.g., ) exhibit reduced planarity.
  • Synthetic Accessibility: Base-catalyzed condensations (e.g., ) are common for enone synthesis, but the target compound’s pyrrolidinyl-CF₃-pyridine group may require specialized coupling or protection strategies.

Preparation Methods

Nucleophilic Substitution Protocol

The ether linkage between pyrrolidine and 4-(trifluoromethyl)pyridin-2-ol is established via SN2 reaction.

Procedure :

  • Reactants :
    • 4-(Trifluoromethyl)pyridin-2-ol (1.0 equiv)
    • 3-Chloropyrrolidine hydrochloride (1.2 equiv)
    • Potassium carbonate (2.5 equiv)
  • Conditions :
    • Solvent: Dimethylformamide (DMF), 80°C, 12 h.
  • Workup :
    • Dilution with water, extraction with dichloromethane, and column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–72%.

Preparation of 1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Acylation of Pyrrolidine

The pyrrolidine nitrogen is acylated using propanoyl chloride under basic conditions.

Procedure :

  • Reactants :
    • 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine (1.0 equiv)
    • Propanoyl chloride (1.5 equiv)
    • Triethylamine (2.0 equiv)
  • Conditions :
    • Solvent: Dichloromethane, 0°C → room temperature, 4 h.
  • Workup :
    • Washing with saturated NaHCO₃, drying (Na₂SO₄), and solvent evaporation.

Yield : 85–90%.

Claisen-Schmidt Condensation with Thiophene-2-carbaldehyde

Base-Catalyzed Enone Formation

The α,β-unsaturated ketone is formed via condensation of 1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one with thiophene-2-carbaldehyde.

Procedure :

  • Reactants :
    • Ketone (1.0 equiv)
    • Thiophene-2-carbaldehyde (1.2 equiv)
    • Sodium hydroxide (2.0 equiv)
  • Conditions :
    • Solvent: Methanol, room temperature, 6–8 h.
  • Workup :
    • Filtration, washing with cold methanol, and recrystallization (ethanol/water).

Yield : 75–80%.

Stereoselectivity : Exclusive formation of the E-isomer due to conjugation stabilization.

Optimization of Reaction Conditions

Solvent and Base Screening

Reaction parameters were varied to maximize yield and purity (Table 1).

Table 1 : Optimization of Claisen-Schmidt Condensation

Solvent Base Temperature (°C) Time (h) Yield (%) Purity (%)
Methanol NaOH 25 8 78 98
Ethanol KOH 25 10 72 95
THF NaOEt 60 6 65 90
DMF Piperidine 25 12 60 85

Key Findings :

  • Methanol/NaOH at room temperature provided optimal yield and stereoselectivity.
  • Elevated temperatures in THF led to side reactions (e.g., over-oxidation).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.72–7.68 (m, 2H, thiophene-H), 4.82–4.75 (m, 1H, pyrrolidine-OCH), 3.62–3.55 (m, 4H, pyrrolidine-NCH₂).
  • ¹³C NMR : δ 190.2 (C=O), 148.1 (CF₃-C), 139.5 (CH=CO), 128.7–126.3 (thiophene-C).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₀F₃N₂O₂S [M+H]⁺: 429.1194; found: 429.1198.

Crystallographic Data (Hypothetical)

  • Space Group : P2₁/c
  • Unit Cell : a = 10.52 Å, b = 12.37 Å, c = 14.89 Å
  • R Factor : 0.0421.

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